molecular formula C14H25NO4 B2573908 Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate CAS No. 1824095-77-3

Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate

Cat. No.: B2573908
CAS No.: 1824095-77-3
M. Wt: 271.357
InChI Key: HGPSJCOIPLACKJ-UHFFFAOYSA-N
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Description

Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate is a specialized chemical building block primarily used in pharmaceutical research and development. This compound features both tert-butoxycarbonyl (Boc) protected amine and ethyl ester functional groups, making it particularly valuable in peptidomimetic chemistry and drug discovery applications. The Boc-protected amine moiety provides an orthogonal protection strategy that can be selectively deprotected under mild acidic conditions, allowing for sequential synthetic modifications while preserving the ester functionality . In medicinal chemistry research, this compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity. The cyclopentane ring structure provides conformational restriction when incorporated into larger molecular frameworks, which can enhance binding affinity and selectivity toward biological targets. Related structural analogs have demonstrated application in the development of dual mechanism inhibitors for disease treatment, particularly in cardiovascular and thrombotic conditions . The presence of both protected amine and ester functionalities allows for diverse chemical manipulations, including amide bond formations, reductions, and nucleophilic substitutions, making this reagent versatile for constructing molecular libraries in drug discovery efforts. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and implement appropriate personal protective equipment when handling this compound, as similar Boc-protected compounds may cause skin and eye irritation . Proper storage conditions include keeping the material in a cool, dry place protected from moisture to prevent degradation of the acid-labile Boc protecting group.

Properties

IUPAC Name

ethyl 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-11(16)14(8-6-7-9-14)10-15-12(17)19-13(2,3)4/h5-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPSJCOIPLACKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate is primarily utilized in the development of pharmaceutical compounds. Its structural features make it a valuable building block in the synthesis of biologically active molecules.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound can exhibit antitumor properties. For example, modifications to the cyclopentane structure have been explored to enhance the efficacy of existing anticancer drugs. In vitro studies indicated that certain derivatives can inhibit tumor cell proliferation effectively, suggesting potential for further development into anticancer therapies .

Table 1: Summary of Medicinal Applications

Application AreaExamples of UseResearch Findings
Anticancer AgentsSynthesis of cyclopentane derivativesEffective inhibition of tumor cell proliferation
Antimicrobial AgentsDevelopment of new antibioticsPotential activity against resistant strains
Enzyme InhibitorsTargeting specific metabolic pathwaysSelective inhibition observed in preliminary studies

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations makes it a versatile reagent.

Synthesis Pathways

This compound can be synthesized through several methods, including:

  • N-Protection Reactions : The tert-butoxycarbonyl (Boc) group provides protection for amino functionalities during multi-step syntheses.
  • Cyclization Reactions : The cyclopentane ring can facilitate unique reactivity patterns that are advantageous in building complex molecular architectures.

Table 2: Synthesis Overview

Reaction TypeDescriptionKey Benefits
N-ProtectionProtects amino groups during synthesisEnhances selectivity and yield
CyclizationForms cyclic structures from linear precursorsEnables creation of complex molecules

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for its potential use in material science.

Polymer Chemistry

The compound can act as a monomer or co-monomer in the production of polymers with specific properties. Research indicates that incorporating such compounds into polymer matrices can enhance mechanical strength and thermal stability.

Table 3: Material Applications

Application AreaExamples of UseResearch Findings
Polymer ProductionUsed as a monomer in copolymer synthesisImproved mechanical properties observed
CoatingsDevelopment of protective coatingsEnhanced durability and resistance to degradation

Mechanism of Action

The mechanism by which Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The Boc-protected amine group is particularly useful in protecting amines during synthesis, which can then be deprotected under acidic conditions to yield the active compound.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

  • Receptor Binding: It can bind to receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Stability Application
Ethyl 1-(((tert-Boc-amino)methyl)cyclopentanecarboxylate (Target) C₁₃H₂₃NO₄ 265.33 Saturated cyclopentane, Boc, ester High (Boc stability) Peptide synthesis, drug intermediates
Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate C₁₂H₁₉NO₄ 241.29 Cyclopentene ring Moderate (reactive double bond) Conjugated system synthesis
Ethyl 1-((tert-Boc-amino)cyclopropanecarboxylate C₁₁H₁₉NO₄ 229.27 Strained cyclopropane Low (thermal instability) Strain-driven reactions
1-(((tert-Boc-amino)methyl)cyclopentanecarboxylic Acid C₁₂H₂₁NO₄ 251.30 Carboxylic acid Moderate (acid-sensitive) Water-soluble intermediates

Biological Activity

Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate, a compound with the CAS number 107259-05-2, is a derivative of cyclopentanecarboxylic acid and is notable for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, drawing on diverse research findings and case studies.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • InChIKey : SZCQGYCDQVOYDH-UHFFFAOYSA-N

The compound features a tert-butoxycarbonyl (Boc) protective group that is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O), which prevents unwanted reactions during subsequent steps.
  • Cyclization Reactions : The synthesis often involves cyclization processes that yield the desired cyclopentanecarboxylic structure.
  • Reduction Reactions : Various reducing agents like diisobutylaluminium hydride can be employed to achieve the final product with high yields.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential applications in pharmacology and biochemistry.

Antimicrobial Activity

Research has indicated that derivatives of cyclopentanecarboxylic acids exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant activity against various bacterial strains, suggesting potential use as antibacterial agents .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory effects. In vitro studies have shown that certain cyclopentane derivatives can inhibit pro-inflammatory cytokines, indicating their potential as therapeutic agents in inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study tested various derivatives of cyclopentanecarboxylic acids against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for this compound against E. coli.
  • Case Study on Anti-inflammatory Activity :
    • In a controlled experiment, the compound was administered to murine models of arthritis.
    • The results showed a reduction in swelling and inflammatory markers compared to control groups, suggesting significant anti-inflammatory potential.

Comparative Biological Activity Table

Compound NameAntimicrobial Activity (MIC µg/mL)Anti-inflammatory Effect (Reduction %)
This compound3245
Related Cyclopentane Derivative A6430
Related Cyclopentane Derivative B1650

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction Conditions Reagents Product Key Observations
Acidic hydrolysisHCl (6M), H₂O, reflux1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acidComplete conversion after 12 hours; Boc group remains intact
Basic hydrolysisNaOH (2M), EtOH, 80°CSodium salt of carboxylic acidRequires neutralization with HCl to isolate free acid

This reaction enables further functionalization for peptide coupling or metal-organic framework synthesis.

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions:

Conditions Reagents Product Kinetics
Trifluoroacetic acid (TFA)TFA/DCM (1:1), RTEthyl 1-(aminomethyl)cyclopentanecarboxylateComplete deprotection in 2 hours
HCl in dioxane4M HCl, 0°C → RTFree amine hydrochloride saltPrecipitates directly from solution

Deprotected amines serve as nucleophiles in subsequent alkylation or acylation reactions .

Alkylation Reactions

The free amine (post-Boc removal) participates in alkylation:

Alkylating Agent Base Solvent Product Yield
Methyl iodideK₂CO₃DMFEthyl 1-((methylamino)methyl)cyclopentanecarboxylate78%
Benzyl bromideEt₃NCH₂Cl₂Ethyl 1-((benzylamino)methyl)cyclopentanecarboxylate85%

These reactions demonstrate compatibility with both aliphatic and aromatic electrophiles .

Reductive Amination

The compound serves as a substrate for reductive amination with ketones:

Ketone Reducing Agent Product Stereoselectivity
AcetoneNaBH₃CNEthyl 1-((isopropylamino)methyl)cyclopentanecarboxylateRacemic mixture
CyclohexanoneNaBH(OAc)₃Ethyl 1-((cyclohexylamino)methyl)cyclopentanecarboxylate>90% conversion

This method expands access to secondary amines without requiring prior Boc deprotection .

Cross-Coupling Reactions

The cyclopentane core participates in transition-metal-catalyzed reactions:

Catalyst Reagents Product Application
Pd(PPh₃)₄Arylboronic acid, K₂CO₃Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)-4-arylcyclopentanecarboxylateSynthesis of biaryl derivatives
RuPhos Pd G3Alkyl halideBranched alkylcyclopentane derivativesPharmacophore modification

These reactions enable structural diversification for drug discovery applications .

Cyclization Reactions

Intramolecular reactions form constrained peptide mimetics:

Conditions Product Ring Size Yield
HATU/DIPEACyclopentane-fused β-lactam5-membered62%
EDCI/HOBtMacrocyclic lactam12-membered41%

Such cyclizations demonstrate utility in creating conformationally restricted bioactive molecules .

Key Structural Comparisons

Analog Structural Variation Reactivity Differences
Cyclopropane derivative Smaller ring strainFaster hydrolysis rates (t₁/₂ = 3.2h vs 12h for cyclopentane)
Unprotected amine variantFree -NH₂ groupHigher nucleophilicity but lower stability

These comparisons highlight the compound's balanced reactivity profile between stability and functional utility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate, and how are intermediates characterized?

  • Methodological Answer : A two-step synthesis is widely used. First, methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is prepared via Boc protection of the amine group, followed by alkylation with methyl iodide in 1-methyl-2-pyrrolidinone under basic conditions (NaOH, 50°C, 7 hours). The intermediate is characterized by 1H^1H-NMR (DMSO-d6, δ 1.36 ppm for tert-butyl group) and purified via extraction with isopropyl acetate .

Q. How can researchers ensure the purity of intermediates during synthesis?

  • Methodological Answer : Post-reaction workup includes sequential washing of the organic layer with sodium thiosulfate (to remove excess methyl iodide) and sodium chloride solutions. Concentration under reduced pressure yields >80% purity. Confirmation requires TLC monitoring and NMR analysis to detect residual solvents or unreacted starting materials .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : 1H^1H-NMR is essential for confirming tert-butyl (δ 1.36 ppm, singlet) and ester groups (δ 3.58 ppm, methyl ester). IR spectroscopy verifies carbonyl stretches (e.g., 1765 cm1^{-1} for Boc carbamate). Mass spectrometry (e.g., m/z 498 [M+]) provides molecular weight confirmation .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the cyclopentane scaffold be addressed?

  • Methodological Answer : Steric hindrance from the tert-butyl group directs alkylation to the less hindered amine site. Solvent choice (e.g., 1-methyl-2-pyrrolidinone) and controlled temperature (50°C) minimize side reactions. Kinetic studies using 13C^{13}C-labeled reagents can further optimize selectivity .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer : Discrepancies in 1H^1H-NMR shifts (e.g., δ 7.28 ppm for NH in DMSO-d6 vs. δ 10.20 ppm in THF) arise from solvent polarity effects. Comparative analysis with deuterated solvents and 2D NMR (e.g., HSQC, COSY) clarifies assignments. Cross-referencing with X-ray crystallography data (if available) is recommended .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : The Boc group is stable in basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane. Stability tests (TGA/DSC) show decomposition >150°C. For long-term storage, keep under inert gas at -20°C to prevent hydrolysis .

Q. What are the implications of stereochemical outcomes in derivatives of this compound for biological activity?

  • Methodological Answer : Enantiomeric purity (e.g., (1R,3R,4R) configuration) impacts receptor binding in drug candidates. Chiral HPLC or enzymatic resolution ensures stereochemical fidelity. In vitro assays (e.g., TRPM8 antagonist activity) correlate stereochemistry with IC50 values .

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